4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

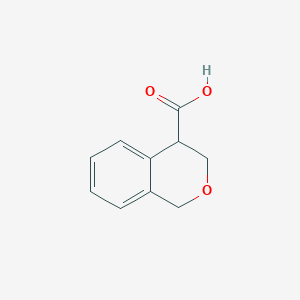

4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is an organic compound that features a triazole ring substituted with a tert-butyl group and an ethoxyphenol moiety

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-Ethoxyphenol umfasst typischerweise die folgenden Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion aus Hydrazin und einer geeigneten Nitrilverbindung unter sauren oder basischen Bedingungen synthetisiert werden.

Substitution mit einer tert-Butylgruppe: Die tert-Butylgruppe kann durch eine Friedel-Crafts-Alkylierungsreaktion mit tert-Butylchlorid und einem Lewis-Säure-Katalysator wie Aluminiumchlorid eingeführt werden.

Anlagerung des Ethoxyphenol-Rests: Der letzte Schritt beinhaltet die Kupplung des Triazolrings mit 2-Ethoxyphenol, die durch eine nucleophile aromatische Substitutionsreaktion erfolgen kann.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, die jedoch für die Produktion im großen Maßstab optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungsverfahren wie Kristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Phenolgruppe in 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-Ethoxyphenol kann oxidiert werden, um Chinone zu bilden.

Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydrotriazole zu ergeben.

Substitution: Die Verbindung kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, insbesondere am Phenolring.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff oder chemische Reduktion mit Natriumborhydrid.

Substitution: Halogenierungsmittel wie Brom oder Chlorierungsmittel in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und verwandte oxidierte Derivate.

Reduktion: Dihydrotriazole.

Substitution: Halogenierte Phenole und andere substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-Ethoxyphenol als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Verbindungen.

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde verwendet werden, um Enzymwechselwirkungen und Stoffwechselwege zu untersuchen. Sein Triazolring ist besonders nützlich in der bioorthogonalen Chemie, wo er an Klickreaktionen zur Markierung und Verfolgung von Biomolekülen teilnehmen kann.

Medizin

In der pharmazeutischen Chemie wird this compound auf sein Potenzial als Therapeutikum untersucht. Seine Struktur legt eine mögliche Aktivität als Antimykotikum oder Antibakterium nahe, da die Bioaktivität von Triazolderivaten bekannt ist.

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen verwendet werden, da sie stabil und reaktiv ist. Sie kann auch Anwendungen bei der Produktion von Spezialchemikalien und Zwischenprodukten finden.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Triazolring kann an Metallionen, Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die Phenolgruppe kann an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen, wodurch die Bindungsaffinität und Spezifität der Verbindung erhöht wird.

Wirkmechanismus

The mechanism of action of 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The phenolic group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)phenol

- 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-Methoxyphenol

- 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-Hydroxyphenol

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-Ethoxyphenol durch das Vorhandensein der Ethoxygruppe aus, die sich auf seine Löslichkeit, Reaktivität und biologische Aktivität auswirken kann. Dieses einzigartige Substitutionsmuster kann zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften führen, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C14H19N3O2 |

|---|---|

Molekulargewicht |

261.32 g/mol |

IUPAC-Name |

4-(5-tert-butyl-1H-1,2,4-triazol-3-yl)-2-ethoxyphenol |

InChI |

InChI=1S/C14H19N3O2/c1-5-19-11-8-9(6-7-10(11)18)12-15-13(17-16-12)14(2,3)4/h6-8,18H,5H2,1-4H3,(H,15,16,17) |

InChI-Schlüssel |

AMIGUHJQDFBRBA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)C2=NNC(=N2)C(C)(C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B12121519.png)

![3-[2-(4-Ethylphenoxy)acetamido]benzoic acid](/img/structure/B12121525.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12121529.png)

![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)

![Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12121572.png)

![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)

![N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12121582.png)

![3-methyl-1-{5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazol-5-amine](/img/structure/B12121589.png)